molecular formula C20H26Cl2NO2P B139543 Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite CAS No. 128858-43-5

Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite

Cat. No.: B139543
CAS No.: 128858-43-5
M. Wt: 414.3 g/mol
InChI Key: OCQXCPQSBNWTOF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite primarily targets hydroxy amino acids of protected phosphopeptides . These amino acids play a crucial role in protein structure and function, and their phosphorylation can significantly alter the activity of the proteins they constitute.

Mode of Action

This compound acts as a phosphitylating agent . It facilitates the phosphorylation of hydroxy amino acids of protected phosphopeptides . Phosphorylation is a key process in cellular signaling and regulation, where a phosphate group is added to a protein or other organic molecule, changing its function.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the phosphorylation of hydroxy amino acids of protected phosphopeptides . This can lead to changes in protein function, influencing various cellular processes.

Comparison with Similar Compounds

Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite can be compared with other phosphitylating agents such as:

  • Diethyl phosphoramidite
  • Dibenzyl phosphoramidite
  • Diisopropyl phosphoramidite

What sets this compound apart is its specific structure, which includes di-p-chlorobenzyl groups. This unique structure can influence its reactivity and the stability of the phosphorylated products .

Properties

IUPAC Name

N-[bis[(4-chlorophenyl)methoxy]phosphanyl]-N-propan-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26Cl2NO2P/c1-15(2)23(16(3)4)26(24-13-17-5-9-19(21)10-6-17)25-14-18-7-11-20(22)12-8-18/h5-12,15-16H,13-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQXCPQSBNWTOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCC1=CC=C(C=C1)Cl)OCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26Cl2NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399270
Record name Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128858-43-5
Record name Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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